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Compound of Interest

Compound Name: Ethyl 6-oxohexanoate

Cat. No.: B105480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate, a bifunctional molecule containing both an ester and an aldehyde

group, presents a compelling subject for theoretical and computational investigation. Its

structural features suggest potential roles as a versatile building block in organic synthesis and

as a scaffold in medicinal chemistry. Understanding its conformational landscape, electronic

properties, and reactivity through theoretical studies is paramount for unlocking its full potential.

This technical guide provides a comprehensive overview of the current, albeit limited,

theoretical knowledge of Ethyl 6-oxohexanoate and outlines a standard workflow for

conducting in-depth computational analysis. While detailed theoretical studies specifically

focused on this molecule are not readily available in published literature, this document serves

as a roadmap for researchers to initiate and conduct their own investigations.

Molecular Properties and Computed Descriptors
A foundational step in any theoretical study is the characterization of the molecule's basic

properties. The following data has been compiled from publicly available chemical databases.
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Property Value Source

Molecular Formula C8H14O3 PubChem[1]

Molecular Weight 158.19 g/mol PubChem[1]

IUPAC Name ethyl 6-oxohexanoate PubChem[1]

Canonical SMILES CCOC(=O)CCCCC=O PubChem[1]

InChI Key
UWNBKRSENSOXKX-

UHFFFAOYSA-N
PubChem[1]

CAS Number 27983-42-2 PubChem[1]

XLogP3 0.6 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 7 PubChem[1]

A Roadmap for Theoretical Investigation:
Experimental Protocols
The following section outlines a robust computational workflow for a thorough theoretical study

of Ethyl 6-oxohexanoate. This protocol is based on standard practices in computational

chemistry, similar to those applied to related molecules like ethyl hexanoate.

1. Conformational Analysis and Geometry Optimization

Objective: To identify the most stable three-dimensional structure(s) of Ethyl 6-
oxohexanoate.

Methodology:

Initial Structure Generation: Generate a starting 3D structure of Ethyl 6-oxohexanoate
using molecular modeling software.
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Conformational Search: Perform a systematic or stochastic conformational search to

explore the potential energy surface and identify various low-energy conformers. This is

crucial due to the molecule's flexibility arising from its rotatable bonds.

Quantum Mechanical Optimization: Each identified conformer should be subjected to

geometry optimization using Density Functional Theory (DFT). A common and effective

combination of functional and basis set for molecules of this type is B3LYP/6-31G(d).

Final Energy Calculation: For the most stable conformers, single-point energy calculations

with a larger basis set (e.g., 6-311++G(d,p)) can provide more accurate relative energies.

2. Vibrational Frequency Analysis

Objective: To confirm that the optimized structures are true energy minima and to predict the

infrared (IR) and Raman spectra.

Methodology:

Frequency Calculation: Perform a vibrational frequency calculation at the same level of

theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

Verification of Minima: The absence of imaginary frequencies confirms that the structure

corresponds to a local minimum on the potential energy surface.

Spectral Prediction: The calculated frequencies and intensities can be used to generate

theoretical IR and Raman spectra. These can be compared with experimental data if

available.

3. Electronic Structure Analysis

Objective: To understand the electronic properties of the molecule, which are key to its

reactivity.

Methodology:

Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and

the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of
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these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic

character.

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge

distribution and identify regions susceptible to electrostatic interactions.

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge

delocalization and intramolecular interactions.

4. Thermodynamic Property Calculation

Objective: To compute key thermodynamic parameters.

Methodology:

The results of the frequency calculation can be used to determine thermodynamic

properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free

energy at a given temperature and pressure.

Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the theoretical investigation protocol

described above.
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Caption: Computational workflow for the theoretical study of Ethyl 6-oxohexanoate.
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Applications in Drug Development
A thorough theoretical understanding of Ethyl 6-oxohexanoate can significantly benefit drug

development professionals. For instance, the calculated electronic properties can inform its

potential as a covalent binder or its reactivity in bioconjugation strategies. The detailed 3D

structural information from conformational analysis is essential for docking studies to predict

binding affinities with protein targets. Furthermore, understanding its metabolic fate can be

aided by computational predictions of reactive sites.

Conclusion

While a dedicated body of literature on the theoretical aspects of Ethyl 6-oxohexanoate is yet

to be established, the framework for such an investigation is well-defined within the field of

computational chemistry. This guide provides the necessary protocols and a conceptual

roadmap for researchers to embark on a comprehensive theoretical characterization of this

promising molecule. The insights gained from such studies will be invaluable for its application

in organic synthesis, materials science, and, most notably, in the rational design of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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